

Application Notes and Protocols for Ono 1082 in Neurological Disorder Studies

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Compound of Interest

Compound Name: Ono 1082

Cat. No.: B1677304

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Disclaimer: Publicly available information specifically detailing the use of **Ono 1082** for neurological disorder studies is limited. The following application notes and protocols are based on the known pharmacology of Prostaglandin E1 (PGE1), of which **Ono 1082** is a derivative, and its analogs in neurological contexts. These notes are intended to serve as a representative guide for researchers and scientists.

Introduction

Ono 1082 is a derivative of Prostaglandin E1 (PGE1).[1][2] PGE1 and its analogs have demonstrated a range of activities within the central and peripheral nervous systems, suggesting potential therapeutic applications in various neurological disorders. These effects are primarily mediated through the activation of prostanoid EP receptors, leading to downstream signaling cascades, most notably the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Research into PGE1 analogs has revealed potential neuroprotective, anti-inflammatory, and vasodilatory effects.[1][3] Studies have shown that PGE1 can increase cerebral blood flow in patients with chronic cerebral infarction and that a combination of PGE1 with lithium provides synergistic neuroprotection in animal models of cerebral ischemia. Furthermore, PGE1 analogs have been shown to inhibit the release of pro-inflammatory mediators from microglia, the resident immune cells of the central nervous system. In models of ischemic stroke, treatment with a PGE1 analog has been found to promote angiogenesis and neurogenesis, contributing

to neurological recovery. It is important to note that PGE1 can also be involved in pain modulation.

These application notes provide a framework for investigating the potential of **Ono 1082** in preclinical neurological research, with a focus on its neuroprotective and anti-inflammatory properties.

Data Presentation

The following tables summarize quantitative data from studies on PGE1 and its analogs in neurological contexts, which can serve as a reference for designing experiments with **Ono 1082**.

Table 1: Inhibitory Effects of a PGE1 Analog on Microglial Activation

Parameter	Value	Cell Type	Stimulant
IC50 for Nitric Oxide Release	~1 μ M	Rat Spinal Cord Microglia	Lipopolysaccharide (LPS)
IC50 for TNF- α Release	~10 μ M	Rat Spinal Cord Microglia	Lipopolysaccharide (LPS)

Data derived from a study on the PGE1 analog, alprostadil alfadex.

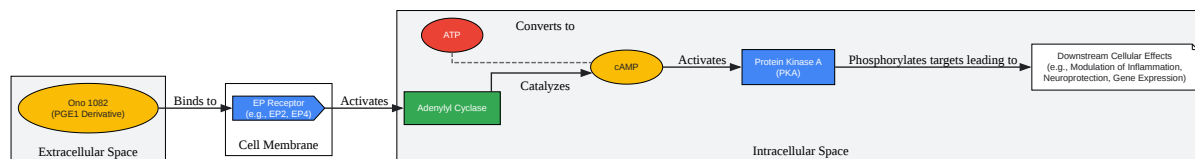
Table 2: Electrophysiological and Behavioral Effects of PGE1 on Trigeminal Ganglion (TG) Neurons

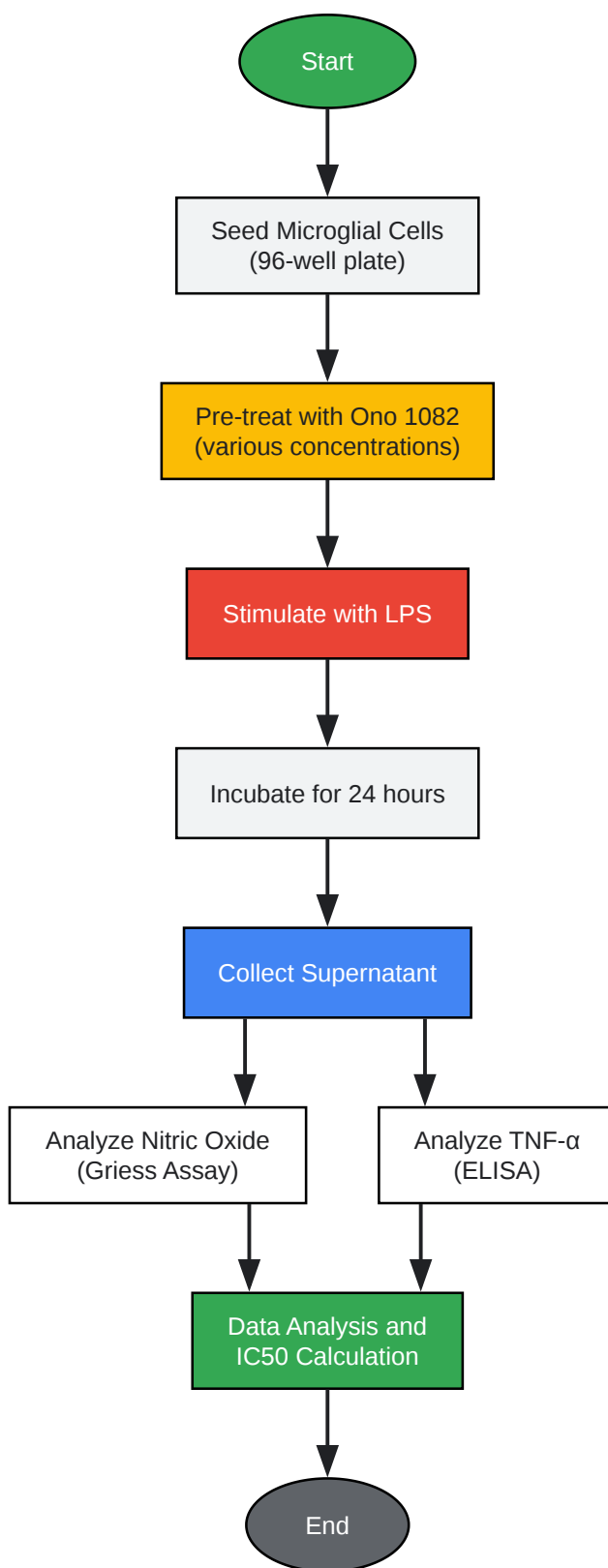
Parameter	Value	Model System
ED50 for Ih Facilitation	29.3 nM	Mouse TG Neurons
Increase in Ih at 100 nM PGE1	135.3 \pm 4.8% of control	Mouse TG Neurons
PGE1-induced Mechanical Allodynia	Dose-dependent (10 and 20 ng)	Orofacial pain model in mice

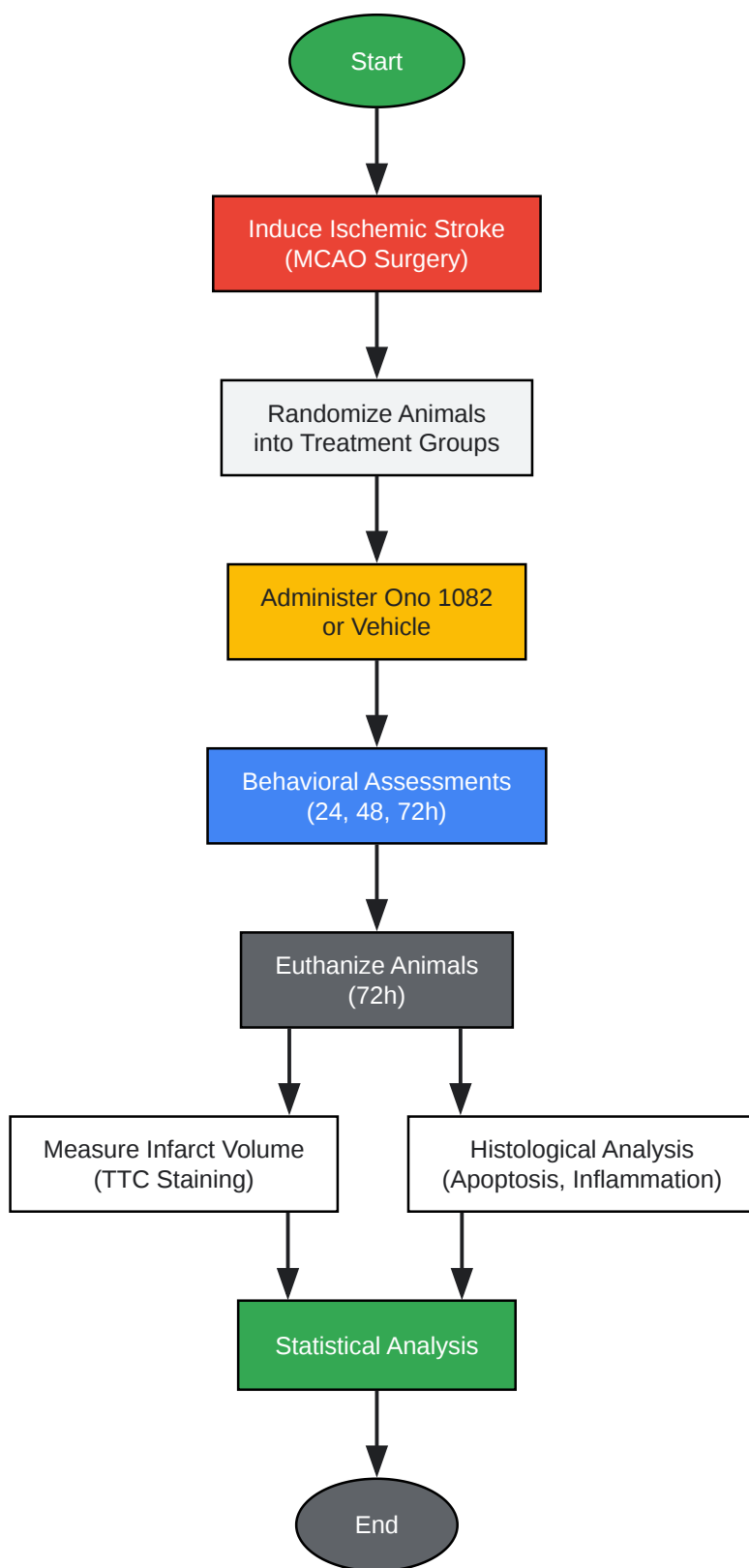
Data from a study investigating the role of PGE1 in pain mediation.

Signaling Pathway

The proposed primary signaling pathway for PGE1 and its analogs, such as **Ono 1082**, in neuronal and glial cells involves the activation of EP receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This pathway can have various downstream effects depending on the cell type and context.







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- 3. Combined prostaglandin E1 and lithium exert potent neuroprotection in a rat model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
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